Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester
Description
Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester (CAS 565176-83-2, ACI-INT-1191), is a synthetic carbamate derivative characterized by a morpholine-substituted phenyl ring with a fluorine atom at the 3-position and an ethyl carbamate group . This compound is structurally notable for its combination of a polar morpholine moiety and lipophilic fluorophenyl-carbamate system, making it a candidate for pharmacological studies, particularly in enzyme inhibition or receptor modulation. Its synthesis typically involves coupling 3-fluoro-4-morpholinylaniline with ethyl chloroformate or analogous reagents under controlled conditions .
Properties
IUPAC Name |
ethyl N-(3-fluoro-4-morpholin-4-ylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3/c1-2-19-13(17)15-10-3-4-12(11(14)9-10)16-5-7-18-8-6-16/h3-4,9H,2,5-8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWOYYCTPLLAHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)N2CCOCC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415464 | |
| Record name | ST093241 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565176-83-2 | |
| Record name | ST093241 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester typically involves the esterification of carbamic acid with an ethyl group. The detailed synthetic pathways and reaction conditions can vary, but a common approach includes the following steps:
Starting Materials: The synthesis begins with the preparation of 3-fluoro-4-(4-morpholinyl)phenylamine and ethyl chloroformate.
Reaction Conditions: The amine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the desired ethyl ester.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are targets for the treatment of neurological disorders such as Alzheimer’s disease.
Pharmacology: It has shown potential in inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and inhibiting angiogenesis.
Mechanism of Action
The mechanism of action of Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester involves interactions with various enzymes and receptors in the body. It inhibits enzymes such as acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine in the brain. This can result in improved memory and cognitive function. Additionally, its binding to the GABA-A receptor modulates neurotransmitter activity, contributing to its anticonvulsant effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethyl Carbamate Derivatives
Key Observations :
- Ethyl vs.
- Retigabine: Shares the ethyl carbamate group but replaces morpholine with a fluorobenzylamino substituent. Retigabine’s anticonvulsant activity is linked to potassium channel modulation, highlighting how substituent changes alter pharmacological targets .
- tert-Butyl Derivatives (e.g., ACI-INT-1187) : The tert-butyl group increases steric bulk and lipophilicity, likely affecting membrane permeability and enzymatic hydrolysis resistance .
Physicochemical Properties
Table 2: Lipophilicity and Stability Data
Key Findings :
- The target compound’s log k (~2.8) suggests moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility .
- Ethyl esters generally exhibit slower hydrolysis than methyl esters due to steric hindrance, aligning with historical data on carbamate stability .
- Fenoxycarb’s high log k (4.0) correlates with its use as a lipophilic insect growth regulator .
Pharmacological and Metabolic Profiles
Key Insights :
- Morpholine Role : The morpholine group in the target compound may enhance solubility and hydrogen-bonding capacity, critical for binding to polar enzyme active sites .
- Metabolism : Ethyl carbamates are prone to esterase-mediated hydrolysis, but glucuronidation (as seen in retigabine) can prolong half-life in vivo .
Biological Activity
Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester (CAS No. 565176-83-2) is an organic compound with the molecular formula C₁₃H₁₇FN₂O₃ and a molecular weight of 268.28 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in cancer therapy. Its structure features a fluoro-substituted phenyl ring and a morpholine moiety, which contribute to its biological activity.
The synthesis of this compound typically involves the esterification of carbamic acid with an ethyl group. The common synthetic pathway includes:
- Starting Materials : Preparation of 3-fluoro-4-(4-morpholinyl)phenylamine and ethyl chloroformate.
- Reaction Conditions : The amine reacts with ethyl chloroformate in the presence of a base such as triethylamine.
- Purification : The product is purified through recrystallization or chromatography.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors:
- Enzyme Inhibition : It acts as an inhibitor for acetylcholinesterase and butyrylcholinesterase, increasing acetylcholine levels in the brain, which may enhance cognitive function and memory.
- GABA-A Receptor Modulation : The compound's binding to the GABA-A receptor contributes to its anticonvulsant effects.
Pharmacological Applications
- Neurological Disorders : Due to its inhibitory effects on cholinesterases, it has potential applications in treating Alzheimer's disease.
- Cancer Therapy : Research indicates that it may inhibit cancer cell proliferation, induce apoptosis, and inhibit angiogenesis.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Type | Biological Activity |
|---|---|---|
| Linezolid | Antibiotic | Inhibits bacterial protein synthesis |
| Fluoro-substituted Phenylcarbamates | Anticancer | Varies based on substituents |
| Morpholine Derivatives | Various | Studied for diverse pharmacological properties |
Study 1: Inhibition of Acetylcholinesterase
A study demonstrated that this compound significantly inhibited acetylcholinesterase activity in vitro, leading to increased acetylcholine levels. This suggests potential therapeutic benefits in cognitive enhancement.
Study 2: Anticancer Activity
In a cell line study, the compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. It induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
